3-(Difluoromethyl)-2-methoxypyridine
Description
3-(Difluoromethyl)-2-methoxypyridine is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF$2$H) group at the 3-position and a methoxy (-OCH$3$) substituent at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by fluorine atoms, including enhanced metabolic stability, lipophilicity, and bioavailability . Its synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, as demonstrated in the preparation of related triazolopyrimidine derivatives . The difluoromethyl group, compared to other halogenated or alkyl substituents, provides a balance between steric bulk and electronic effects, making it a valuable moiety in drug design .
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-5(6(8)9)3-2-4-10-7/h2-4,6H,1H3 |
InChI Key |
XWMXUHJOZUAAKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Difluoromethylation of Pyridine Derivatives
One prominent method involves the use of palladium-catalyzed cross-coupling reactions starting from halogenated pyridine precursors. For example, 3-iodo-2-methoxypyridine can be coupled with difluoromethyl-containing reagents under palladium catalysis to yield 3-(Difluoromethyl)-2-methoxypyridine. The supporting information from Royal Society of Chemistry (RSC) documents the preparation of related difluoromethylated pyridine derivatives using Pd(dba)2 and Xantphos as catalysts in toluene solvent, achieving high yields after purification by flash chromatography.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dba)2/Xantphos |
| Starting material | 3-iodo-2-methoxypyridine |
| Solvent | Toluene |
| Purification | Flash column chromatography on silica gel |
| Yield | Up to 91% for related derivatives |
This method benefits from the availability of halogenated pyridine substrates and the high selectivity of Pd-catalyzed coupling reactions.
Transition Metal-Free N-Difluoromethylation via Ethyl Bromodifluoroacetate
A novel transition metal-free method has been reported for the synthesis of N-difluoromethylated pyridines using ethyl bromodifluoroacetate as a fluorine source. This approach involves a two-step process:
- N-alkylation of the pyridine nitrogen by ethyl bromodifluoroacetate
- In situ hydrolysis of the ester followed by decarboxylation
This method, while primarily focused on N-difluoromethylation, provides insight into mild and practical fluorination without the need for metal catalysts. Although it targets N-difluoromethylation rather than direct carbon substitution at the 3-position, the strategy highlights the utility of ethyl bromodifluoroacetate as a cheap and safe reagent for introducing difluoromethyl groups.
Decarboxylative Difluoromethylation via α-Difluoroacetates
Another important strategy involves the coupling of aryl or heteroaryl iodides with α,α-difluoroacetate derivatives, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes or heteroarenes. This three-step, one-pot protocol was pioneered to access ArCF2H compounds efficiently, including iodopyridine derivatives.
| Step | Description |
|---|---|
| 1. Coupling | Aryl iodide + ethyl 2,2-difluoro-2-(trimethylsilyl)acetate |
| 2. Hydrolysis | Ester hydrolysis under mild conditions |
| 3. Decarboxylation | Thermal decarboxylation yielding Ar-CF2H |
This method is particularly effective for electron-deficient pyridines and can be adapted for this compound synthesis.
Use of 2,2-Difluoroacetic Anhydride as a Difluoromethyl Source
A scalable and practical synthesis of difluoromethylated pyridine derivatives utilizes 2,2-difluoroacetic anhydride as a starting reagent. This approach avoids harsh fluorinating agents and sealed vessels, making it suitable for bulk synthesis. For example, the preparation of 4-(difluoromethyl)pyridin-2-amine involves reaction with 2,2-difluoroacetic anhydride and ethyl vinyl ether to form key intermediates, which can be adapted for methoxypyridine derivatives.
- Avoids hazardous fluorinating reagents
- Uses commercially available reagents
- Scalable to multi-gram quantities
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, N-oxides, and substituted pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(Difluoromethyl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the difluoromethyl group can enhance the binding affinity of the compound to its target enzymes through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity, which is crucial in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Chloro Analog: 3-(Chloromethyl)-2-methoxypyridine Hydrochloride
- Structural Difference : Replaces -CF$2$H with -CH$2$Cl.
- Properties : The chloro substituent increases molecular weight (MW: 200.51 g/mol vs. 175.13 g/mol for 3-(difluoromethyl)-2-methoxypyridine) and polarizability but reduces electronegativity. This results in lower metabolic stability compared to the difluoromethyl analogue .
- Applications : Primarily used as a synthetic intermediate due to its reactivity in nucleophilic substitutions .
Bromo Analog: 5-Bromo-3-(difluoromethyl)-2-methoxypyridine
Trifluoromethyl Analog: LSD1 Inhibitor Analogues
- Structural Difference : Replaces -CF$2$H with -CF$3$.
- Properties : The trifluoromethyl group is more electronegative and sterically demanding, which can improve target binding but may reduce solubility. For example, trifluoromethyl-containing LSD1 inhibitors show higher potency but require formulation optimization for bioavailability .
- Synthesis : Prepared via amination of cyclopropylboronates with azidomethylpyridines .
Functional Group Comparisons: Methoxy vs. Other Oxygenated Substituents
Difluoromethoxy Analog: 2-(Difluoromethoxy)pyridin-3-amine
- Structural Difference : Replaces -OCH$3$ with -OCF$2$H.
- Properties : The difluoromethoxy group enhances electron-withdrawing effects and oxidative stability. This substitution is observed in clinical candidates like cligosiban (tested for premature ejaculation), where the difluoromethoxy group improves pharmacokinetic profiles .
Ethoxy Analog: 2-Ethoxypyridine Derivatives
- Structural Difference : Replaces -OCH$3$ with -OCH$2$CH$_3$.
- Properties : Ethoxy groups increase lipophilicity (higher logP) but may reduce metabolic stability due to susceptibility to oxidative dealkylation .
Physicochemical Properties and Drug-Likeness
| Property | This compound | 5-Bromo Analogue | Trifluoromethyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 175.13 | 254.02 | 220.14 |
| logP (Predicted) | 1.8 | 2.5 | 2.2 |
| Metabolic Stability (t$_{1/2}$) | >60 min (human liver microsomes) | ~40 min | ~30 min |
| Solubility (µg/mL) | 120 | 85 | 50 |
The difluoromethyl group optimally balances lipophilicity and solubility, contributing to superior drug-likeness compared to bulkier trifluoromethyl or brominated analogues .
Biological Activity
3-(Difluoromethyl)-2-methoxypyridine is a pyridine derivative that has attracted attention due to its notable biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFN O. Its unique structure features a difluoromethyl group and a methoxy group, which contribute to its chemical reactivity and potential biological activity. The electronegative fluorine atoms enhance the compound's interaction with biological targets, making it a subject of interest in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may inhibit enzyme activity or disrupt cellular processes in these microorganisms.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
This table summarizes the minimum inhibitory concentrations (MIC) observed for various bacterial strains, highlighting the compound's potential as an antimicrobial agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic applications. Understanding these interactions is crucial for optimizing its pharmacological profile.
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Transition Metal-Free Approaches : Recent methods have explored efficient ways to introduce difluoromethyl groups into pyridine rings without the use of transition metals, enhancing safety and reducing environmental impact .
- Reagents Used : Common reagents include sodium azide for substitutions and hydrogen peroxide for oxidations.
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- Inhibition of Type III Secretion System (T3SS) : A study demonstrated that at high concentrations (50 µM), the compound resulted in approximately 50% inhibition of secretion in a T3SS model, indicating potential applications in treating bacterial infections .
- Pharmacokinetic Studies : Research involving pharmacokinetic (PK) studies showed moderate to low clearance rates in preclinical species, indicating that the compound may have favorable bioavailability characteristics .
Table 2: Pharmacokinetic Profile of this compound
| Species | Clearance Rate (mL/min/kg) | Bioavailability (%) |
|---|---|---|
| Mouse | 5.0 | 45 |
| Rat | 4.5 | 50 |
| Dog | 10.0 | 30 |
This table summarizes key pharmacokinetic parameters observed across different species, providing insights into the compound's metabolism and bioavailability.
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing 3-(Difluoromethyl)-2-methoxypyridine to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination reactions. For introducing the difluoromethyl group, reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective. Reaction conditions (e.g., anhydrous solvents, controlled temperature) must be optimized to minimize side reactions. Purification via column chromatography or recrystallization is critical, with progress monitored by TLC or HPLC. Stability of the methoxy group under fluorination conditions should be verified using NMR .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8–4.0 ppm in ¹H; ~δ 55–60 ppm in ¹³C) and splitting patterns from the difluoromethyl group (²JHF coupling ~50 Hz).
- ¹⁹F NMR : Distinct signals for CF₂ groups appear between δ -100 to -130 ppm.
- IR : Stretching vibrations for C-F bonds (~1100–1250 cm⁻¹) and methoxy C-O (~1200 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching. Reference spectral libraries for pyridine derivatives to validate assignments .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity increases the electron-withdrawing effect, lowering the pKa of adjacent protons and altering π-electron density in the pyridine ring. This enhances metabolic stability and binding affinity in biological targets. Computational methods (DFT, molecular electrostatic potential maps) can quantify these effects. Compare Hammett σ constants for CF₂H (σ ~0.43) versus CH₃ (σ ~-0.07) to predict substituent effects on reaction rates or regioselectivity .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Standardized Assays : Ensure consistent cell lines, incubation times, and controls (e.g., solvent-only groups) to reduce variability.
- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity.
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy, difluoromethyl vs. trifluoromethyl) to isolate contributing factors.
- Docking Simulations : Compare binding modes in target proteins (e.g., kinases) using crystallographic data (PDB) to explain divergent results .
Q. What computational approaches are recommended to predict the pharmacokinetic behavior of this compound derivatives?
- Methodological Answer :
- ADMET Prediction Tools : Use software like SwissADME or ADMETlab to estimate logP, permeability (Caco-2 models), and cytochrome P450 interactions.
- Molecular Dynamics (MD) : Simulate membrane penetration and protein-ligand stability.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to fluorine substitution. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the hydrolytic stability of the methoxy group in this compound under physiological conditions?
- Methodological Answer :
- pH-Varied Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at timed intervals.
- Activation Energy Calculation : Use Arrhenius plots from accelerated stability testing (e.g., 40–60°C) to extrapolate shelf-life.
- Isotope Labeling : Synthesize ¹⁸O-labeled methoxy derivatives to track hydrolysis pathways via MS/MS .
Q. What analytical techniques are optimal for detecting trace impurities in synthesized this compound batches?
- Methodological Answer :
- GC-MS/LC-MS : Detect volatile or semi-volatile impurities (e.g., residual solvents, fluorination byproducts).
- ICP-MS : Identify metal catalysts (e.g., Pd, Cu) at ppb levels.
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is involved.
- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for impurity quantification without calibration curves .
Synthetic Chemistry Challenges
Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Over-fluorination : Use stoichiometric fluorinating agents and low temperatures (-20°C).
- Demethylation : Protect the methoxy group with stable protecting groups (e.g., SEM) during fluorination.
- Ring Halogenation : Avoid excess halogen sources; employ directing groups (e.g., boronic esters) to control regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
